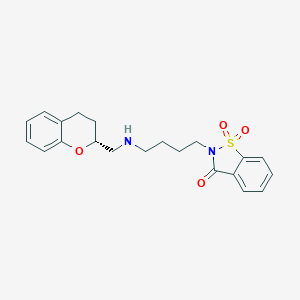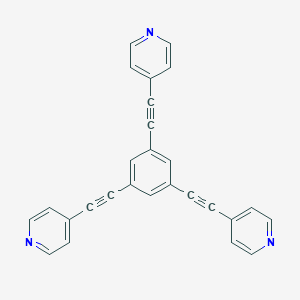
1-((2,6-Difluorophenyl)methyl)-2-methylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,6-Difluorophenyl)methyl)-2-methylbenzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has shown promising results in various studies related to cancer treatment, neurological disorders, and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-((2,6-Difluorophenyl)methyl)-2-methylbenzimidazole varies depending on its therapeutic application. In cancer treatment, it acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. In neurological disorders, it acts by reducing oxidative stress and inflammation in the brain. In infectious diseases, it acts by inhibiting viral replication.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects depending on its therapeutic application. In cancer treatment, it inhibits the proliferation of cancer cells and induces apoptosis. In neurological disorders, it reduces oxidative stress and inflammation in the brain, which helps in protecting neurons. In infectious diseases, it inhibits viral replication, which helps in preventing the spread of the virus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-((2,6-Difluorophenyl)methyl)-2-methylbenzimidazole in lab experiments are:
- It has shown potent therapeutic activity in various research studies.
- It is relatively easy to synthesize and purify.
- It has a high degree of selectivity towards its target.
The limitations of using this compound in lab experiments are:
- It may exhibit toxicity towards normal cells, which can limit its therapeutic potential.
- Its mechanism of action is not well understood in some therapeutic applications.
Orientations Futures
The future directions of research on 1-((2,6-Difluorophenyl)methyl)-2-methylbenzimidazole are:
- Further studies are required to understand its mechanism of action in various therapeutic applications.
- More research is needed to determine its toxicity towards normal cells and to develop strategies to minimize it.
- Future studies should focus on developing new derivatives of this compound with improved therapeutic activity and selectivity towards its target.
Méthodes De Synthèse
The synthesis of 1-((2,6-Difluorophenyl)methyl)-2-methylbenzimidazole involves the condensation of 2,6-difluorobenzaldehyde with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
1-((2,6-Difluorophenyl)methyl)-2-methylbenzimidazole has shown potential therapeutic applications in various scientific research studies. Some of the significant research areas are:
Cancer Treatment: Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It acts by inhibiting the proliferation of cancer cells and inducing apoptosis.
Neurological Disorders: This compound has shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It acts by reducing oxidative stress and inflammation in the brain.
Infectious Diseases: this compound has shown potent antiviral activity against various viruses such as influenza, herpes simplex virus, and human immunodeficiency virus. It acts by inhibiting viral replication.
Propriétés
Numéro CAS |
199594-68-8 |
|---|---|
Formule moléculaire |
C15H12F2N2 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
1-[(2,6-difluorophenyl)methyl]-2-methylbenzimidazole |
InChI |
InChI=1S/C15H12F2N2/c1-10-18-14-7-2-3-8-15(14)19(10)9-11-12(16)5-4-6-13(11)17/h2-8H,9H2,1H3 |
Clé InChI |
YNPAZAWNADNDRF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3F)F |
SMILES canonique |
CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3F)F |
Autres numéros CAS |
199594-68-8 |
Synonymes |
1-((2,6-Difluorophenyl)methyl)-2-methylbenzimidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-N-[5-[[(2S)-2,5-diaminopentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B170816.png)





![4-[(tert-Butoxycarbonyl)amino]pentanoic Acid](/img/structure/B170839.png)



